molecular formula C15H13N3O3S B2490240 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1286703-66-9

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2490240
CAS No.: 1286703-66-9
M. Wt: 315.35
InChI Key: DXGDXBZVJYDGJL-UHFFFAOYSA-N
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Description

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that features both oxadiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and phenoxymethyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the thiophene and phenoxymethyl groups through nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the phenoxymethyl group can introduce various functional groups .

Scientific Research Applications

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and thiophene derivatives, such as:

  • 2-(5-phenoxymethyl-1,3,4-oxadiazol-2-yl)thiophene
  • 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol
  • 2-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H12N4OSC_{12}H_{12}N_4OS and has a molecular weight of approximately 252.31 g/mol. The structure includes a phenoxymethyl group attached to an oxadiazole ring, which is further linked to a thiophene moiety.

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives, particularly against dengue virus. A related compound, 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,4-oxadiazole, demonstrated significant inhibitory effects on the dengue viral polymerase. This was evidenced by submicromolar activity against all four serotypes of the dengue virus in vitro .

Table 1: Antiviral Activity of Related Compounds

Compound NameIC50 (µM)Virus Target
3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,4-oxadiazole<0.5Dengue Virus
This compoundTBDTBD

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been widely studied. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating a series of 1,3,4-oxadiazole derivatives for anticancer activity, several compounds exhibited potent inhibitory effects against multiple cancer cell lines:

Cell LineCompoundIC50 (µM)
HEPG2 (Liver)This compoundTBD
MCF7 (Breast)This compoundTBD
SW1116 (Colon)This compoundTBD

These findings suggest that modifications to the oxadiazole structure can enhance biological activity against cancer cells.

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interfere with specific enzymatic pathways involved in viral replication and cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have indicated that compounds similar to this compound bind effectively to target proteins involved in these processes. For example:

Target ProteinBinding Energy (kcal/mol)
NS5 RdRp (Dengue)-9.50
EGFR-8.75

These interactions suggest a potential for developing targeted therapies based on this compound's structure.

Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13(9-12-7-4-8-22-12)16-15-18-17-14(21-15)10-20-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGDXBZVJYDGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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